tert-butyl 6-formyl-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 6-formyl-1H-indazole-1-carboxylate: is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a tert-butyl group attached to the indazole ring, which can influence its chemical reactivity and physical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific reagents used. Common reagents include formylating agents like formic acid or formyl chloride, and tert-butylating agents like tert-butyl chloride.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production using reactors designed for large-scale chemical reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: Various substituted indazole derivatives can be formed depending on the electrophile used.
Scientific Research Applications
Chemistry: Tert-butyl 6-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group makes it a versatile building block for various chemical reactions.
Biology: Indazole derivatives have shown biological activity, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in the development of new drugs targeting these pathways.
Medicine: The compound's derivatives are explored for their potential therapeutic effects. Research is ongoing to develop new medications based on its structure.
Industry: In materials science, indazole derivatives are used in the creation of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
The mechanism by which tert-butyl 6-formyl-1H-indazole-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-butyl 3-formyl-1H-indole-1-carboxylate: This compound is structurally similar but differs in the position of the formyl group.
Tert-butyl 1H-indazole-1-carboxylate: This compound lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: Tert-butyl 6-formyl-1H-indazole-1-carboxylate is unique due to the presence of both the tert-butyl group and the formyl group on the indazole ring
Properties
IUPAC Name |
tert-butyl 6-formylindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYONYNIBPBZQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10839207 | |
Record name | tert-Butyl 6-formyl-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10839207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821767-62-8 | |
Record name | tert-Butyl 6-formyl-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10839207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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